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molecular formula C5H3ClN4O B3057866 2-Amino-4-chloro-6-oxo-1,6-dihydropyrimidine-5-carbonitrile CAS No. 85840-23-9

2-Amino-4-chloro-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Cat. No. B3057866
M. Wt: 170.56
InChI Key: MCXNJBLPLAZMEY-UHFFFAOYSA-N
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Patent
US06586441B2

Procedure details

Following the method of Bell et al. (J. Heterocyclic Chem. 1983, 20, 41), hydrogen chloride gas was bubbled for 2 minutes though a solution of 6.00 g (29.0 mmol) 2-amino-4,6-dichloro-pyrimidine-5-carbaldehyde oxime in 800 ml acetic acid at 115° C. The mixture was then stirred at 115° C. for 16 hours before being cooled to room temperature. The resulting crystals were removed by filtration, and the filtrate concentrated in vacuo. The residue was triturated in 100 ml ether to afford 4.60 g (93%) 2-amino-4-chloro-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile as a light yellow crystalline solid. EI-MS m/e (%): 172 (M{37Cl}+, 23), 170 (M{35Cl}+, 71), 129 (53), 43 (100).
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-amino-4,6-dichloro-pyrimidine-5-carbaldehyde oxime
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[N:8]=[C:7](Cl)[C:6]([CH:10]=[N:11]O)=[C:5]([Cl:13])[N:4]=1.C(O)(=[O:16])C>>[NH2:2][C:3]1[NH:8][C:7](=[O:16])[C:6]([C:10]#[N:11])=[C:5]([Cl:13])[N:4]=1

Inputs

Step One
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
2-amino-4,6-dichloro-pyrimidine-5-carbaldehyde oxime
Quantity
6 g
Type
reactant
Smiles
NC1=NC(=C(C(=N1)Cl)C=NO)Cl
Name
Quantity
800 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 115° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before being cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The resulting crystals were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated in 100 ml ether

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC=1NC(C(=C(N1)Cl)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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